molecular formula C7H14O3 B1469371 (6,6-Dimethyl-1,4-dioxan-2-yl)methanol CAS No. 1263375-44-5

(6,6-Dimethyl-1,4-dioxan-2-yl)methanol

Cat. No.: B1469371
CAS No.: 1263375-44-5
M. Wt: 146.18 g/mol
InChI Key: VDHPCUZQKVYRPU-UHFFFAOYSA-N
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Description

(6,6-Dimethyl-1,4-dioxan-2-yl)methanol is an organic compound with the molecular formula C7H14O3. It is characterized by the presence of a dioxane ring substituted with a methanol group and two methyl groups. This compound is known for its potential volatility and flammability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,6-Dimethyl-1,4-dioxan-2-yl)methanol typically involves organic synthesis routes. One common method includes the reaction of 2,2-dimethyl-1,3-dioxolane with formaldehyde under acidic conditions to form the dioxane ring, followed by reduction to introduce the methanol group .

Industrial Production Methods

Industrial production methods for this compound are often proprietary and may involve patented processes. Generally, these methods are designed to optimize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(6,6-Dimethyl-1,4-dioxan-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6,6-Dimethyl-1,4-dioxan-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6,6-Dimethyl-1,4-dioxan-2-yl)methanol involves its interaction with molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, and its hydroxyl group can participate in hydrogen bonding and other interactions with biomolecules. These interactions can influence the compound’s biological activity and its effects on various molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6,6-Dimethyl-1,4-dioxan-2-yl)methanol is unique due to the presence of two methyl groups on the dioxane ring, which can influence its chemical reactivity and physical properties. This structural feature can affect its volatility, solubility, and interactions with other molecules, making it distinct from similar compounds .

Properties

IUPAC Name

(6,6-dimethyl-1,4-dioxan-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-7(2)5-9-4-6(3-8)10-7/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHPCUZQKVYRPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCC(O1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263375-44-5
Record name (6,6-dimethyl-1,4-dioxan-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-methyl-1-(oxiran-2-ylmethoxy)propan-2-ol (620 mg, 4.24 mmol) and 10-CSA (300 mg, 1.29 mmol) were dissolved in DCM (30 mL) and stirred at ambient temperature for 24 hr. Saturated NaHCO3 solution was added and the two layers were separated. The aqueous phase was extracted four times with DCM. The organic layers were combined, dried over Na2SO4 and concentrated. The resulting residue was purified on a silica gel column (heptane:EtOAc 1:0 to 1:2) to give the desired product as a colorless oil (400 mg, 64%). Some starting material was recovered. 1H NMR (400 MHz, CDCl3) δ ppm 3.90-3.96 (1H, m), 3.76 (1H, dd, J=11.2, 2.8 Hz), 3.56 (1H, dd, J=11.6, 4.0 Hz), 3.46-3.50 (2H, m), 3.29 (1H, t, J=11.2 Hz), 3.24 (1H, dd, J=11.6, 1.2 Hz), 2.69 (1H, br s), 1.35 (3H, s), 1.13 (3H, s).
Name
2-methyl-1-(oxiran-2-ylmethoxy)propan-2-ol
Quantity
620 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6,6-Dimethyl-1,4-dioxan-2-yl)methanol
Reactant of Route 2
(6,6-Dimethyl-1,4-dioxan-2-yl)methanol
Reactant of Route 3
(6,6-Dimethyl-1,4-dioxan-2-yl)methanol
Reactant of Route 4
(6,6-Dimethyl-1,4-dioxan-2-yl)methanol
Reactant of Route 5
(6,6-Dimethyl-1,4-dioxan-2-yl)methanol
Reactant of Route 6
(6,6-Dimethyl-1,4-dioxan-2-yl)methanol

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